molecular formula C17H23NO2 B7721229 Tert-butyl 4-benzylidenepiperidine-1-carboxylate CAS No. 1001413-65-5

Tert-butyl 4-benzylidenepiperidine-1-carboxylate

Cat. No. B7721229
CAS RN: 1001413-65-5
M. Wt: 273.37 g/mol
InChI Key: WGZSNIGVDLBCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-benzylidenepiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is used as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This compound is synthesized through a series of steps involving SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield of 80.2% (Chen Xin-zhi, 2011).

  • Stereoselective Syntheses for Biologically Active Compounds : A study on tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates the stereoselective synthesis of these compounds, which are important for producing various biologically active substances. The synthesis involves L-selectride reactions and the Mitsunobu reaction (V. Boev et al., 2015).

  • Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions (Binliang Zhang et al., 2018).

  • Biologically Active Benzimidazole Compounds : Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of benzimidazole compounds, which have biological activity. The synthesis involves a low-cost amination process (Liu Ya-hu, 2010).

  • Polyamides and Polymer Synthesis : Research on 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene and related compounds shows their use in synthesizing polyamides with flexible main-chain ether linkages. These polyamides are noncrystalline, soluble in polar solvents, and have high thermal stability, making them useful for industrial applications (S. Hsiao et al., 2000).

  • Chiral Auxiliary in Organic Synthesis : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary in organic synthesis, demonstrating its utility in the stereoselective preparation of various organic compounds (A. Studer et al., 1995).

properties

IUPAC Name

tert-butyl 4-benzylidenepiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZSNIGVDLBCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654053
Record name tert-Butyl 4-benzylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-benzylidenepiperidine-1-carboxylate

CAS RN

1001413-65-5
Record name tert-Butyl 4-benzylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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